tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 . It is used as a building block in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tert-butyl group, a chloromethyl group, an azetidine ring, and a carboxylate group . The exact structure can be determined using techniques such as 1H NMR .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C9H16ClNO2 and a molecular weight of 205.68 . Further physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Scientific Research Applications
Synthesis and Chemical Transformations
- tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate serves as a versatile intermediate in organic synthesis, enabling the creation of a variety of heterocyclic compounds. For example, it has been used in the synthesis of imidazoline, oxazolidine, and tetrahydropyrimidine derivatives through reactions with nitriles and carbonyl substrates. These reactions highlight its utility in accessing diverse chemical spaces and constructing complex molecular architectures (Yadav & Sriramurthy, 2005).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, this compound is instrumental in the development of novel drug candidates. For instance, its transformation into 3-substituted azetidine-2-carboxylic acids has paved the way for the creation of amino acid-azetidine chimeras. These chimeras have potential applications in studying the influence of conformation on peptide activity, which is crucial for the design of peptides with desired biological properties (Sajjadi & Lubell, 2008).
Advanced Material Synthesis
- The compound has also found applications in the synthesis of materials with specific functionalities. For example, the preparation of protected 3-haloazetidines, which are key intermediates in the synthesis of azetidine-3-carboxylic acids, demonstrates its role in the synthesis of high-value materials for various applications. These materials are critical in the development of pharmaceutical compounds and in the exploration of novel natural products (Ji, Wojtas, & Lopchuk, 2018).
Catalysis and Organic Reactions
- Moreover, this compound is essential in catalytic processes and organic transformations. Its use in base-promoted α-alkylation reactions, for example, facilitates the production of optically active α-substituted azetidine-2-carboxylic acid esters. This highlights its importance in stereocontrolled synthesis, allowing for the preparation of compounds with specific chiral centers (Tayama, Nishio, & Kobayashi, 2018).
Exploration of Chemical Space
- The synthetic versatility of this compound also extends to the exploration of novel chemical spaces. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates its potential in providing access to bifunctional compounds. These compounds are valuable for selective derivatization, further expanding the toolbox for medicinal chemists and researchers in drug discovery (Meyers et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-(chloromethyl)azetidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUWYONVUJJNQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.